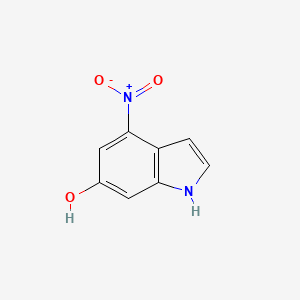

4-Nitro-1H-indol-6-ol

Overview

Description

4-Nitro-1H-indol-6-ol is a nitro-substituted indole derivative characterized by a hydroxyl group at the 6-position and a nitro group (-NO₂) at the 4-position of the indole ring. The molecular formula is C₈H₅N₂O₃, with a molecular weight of 177.14 g/mol (calculated based on and ). Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to biologically active molecules like serotonin and tryptophan. The nitro group in this compound introduces electron-withdrawing effects, which can enhance the acidity of the hydroxyl group and influence reactivity in electrophilic substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1H-indol-6-ol can be achieved through various methods. One common approach involves the nitration of 1H-indol-6-ol using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure selective nitration at the fourth position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1H-indol-6-ol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The hydroxyl group at the sixth position can participate in nucleophilic substitution reactions, forming various derivatives.

Oxidation: The compound can undergo oxidation reactions, potentially forming quinonoid structures.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 4-Amino-1H-indol-6-ol.

Substitution: Various substituted indole derivatives.

Oxidation: Quinonoid structures or other oxidized products.

Scientific Research Applications

4-Nitro-1H-indol-6-ol has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.

Biology: Studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-1H-indol-6-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group may also contribute to the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: 1H-Indol-6-ol

- Molecular Formula: C₈H₇NO

- Molecular Weight : 133.15 g/mol

- Key Differences :

- Lacks the nitro group, resulting in lower molecular weight and reduced electron-withdrawing effects.

- The hydroxyl group at the 6-position is less acidic compared to nitro-substituted analogs.

- Applications: Serves as a precursor for synthesizing substituted indoles, including antioxidants and kinase inhibitors .

Indazole Analogs: 6-Nitro-1H-indazol-4-ol

- Molecular Formula : C₇H₅N₃O₃

- Molecular Weight : 179.13 g/mol

- Key Differences: Replaces the indole ring with an indazole core (additional nitrogen atom at position 2). Applications: Used in experimental phasing of macromolecules due to robust crystallographic properties .

Halogen-Substituted Indoles: 6-Fluoro-1H-indol-4-ol

Amino-Substituted Indoles: 4-Fluoro-1H-indol-6-amine

Carboxylic Acid Derivatives: 4-Nitro-1H-indazole-6-carboxylic Acid

Comparative Analysis of Key Properties

*Estimated based on nitro group’s electron-withdrawing effects.

Biological Activity

4-Nitro-1H-indol-6-ol is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound features a nitro group at the fourth position and a hydroxyl group at the sixth position of the indole ring. The synthesis typically involves the nitration of 1H-indol-6-ol using nitrating agents under controlled conditions. This process can be optimized for yield and purity using advanced techniques such as continuous flow reactors.

Synthesis Overview:

- Starting Material: 1H-indol-6-ol

- Reagents: Nitric acid or a mixture of nitric acid and sulfuric acid

- Conditions: Controlled temperature to ensure selective nitration

Biological Activities

The compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity: In vitro studies have demonstrated that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics targeting resistant strains of bacteria.

- Anticancer Properties: Research indicates that this compound can inhibit the growth of various cancer cell lines, including prostate, breast, and pancreatic cancers. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation through modulation of inflammatory pathways, which may be beneficial in treating chronic inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Strong against various bacteria | Disrupts bacterial cell wall synthesis |

| Anticancer | Effective in multiple cancer types | Induces apoptosis, inhibits cell cycle |

| Anti-inflammatory | Significant reduction in inflammation | Modulates cytokine production |

The biological activity of this compound is attributed to its interaction with various cellular targets:

- Cellular Pathways: The compound influences key signaling pathways involved in cell growth and apoptosis.

- Gene Expression: It alters gene expression profiles associated with microbial resistance and cancer progression.

- Enzyme Inhibition: The compound may inhibit enzymes critical for the survival of pathogens or cancer cells.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other nitroindole derivatives, which also exhibit varied biological activities. Here’s a comparison with notable derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Nitroindole | Nitro at position 5 | Strong antimicrobial activity |

| 6-Methylindole | Methyl at position 6 | Exhibits neuroprotective effects |

| 7-Nitroindole | Nitro at position 7 | Potential anticancer properties |

The unique combination of functional groups in this compound influences its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies highlight the promising therapeutic potential of this compound:

- Antimicrobial Study: A study conducted on various bacterial strains showed that this compound significantly inhibited growth at concentrations as low as 10 µg/mL, demonstrating its potential as a lead compound for antibiotic development.

- Cancer Cell Line Research: In vitro assays on prostate cancer cell lines revealed that treatment with this compound resulted in a reduction of cell viability by over 50% within 48 hours, indicating strong anticancer activity .

- Inflammation Model: Experimental models showed that administration of this compound reduced inflammatory markers by approximately 40%, suggesting its utility in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 4-Nitro-1H-indol-6-ol to improve yield and purity?

- Methodological Answer : The synthesis should focus on solvent selection (e.g., PEG-400:DMF mixtures for solubility and reactivity), catalyst optimization (e.g., CuI for azide-alkyne cycloadditions), and reaction monitoring via TLC. Post-synthesis purification via solvent recrystallization (e.g., hot ethyl acetate) can enhance purity. Yield improvements may require inert atmospheres (N₂ protection) and extended reaction times (12–24 hours) to ensure completion .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer : Use NMR to confirm proton environments (e.g., aromatic protons at δ 8.6–6.5 ppm) and NMR for carbon assignments (e.g., nitro-substituted carbons at δ 120–130 ppm). HRMS validates molecular weight (e.g., [M+H] peaks). Discrepancies in integration ratios or unexpected peaks may arise from residual solvents or byproducts; repeat analyses in deuterated DMSO or CDCl₃ and cross-validate with HPLC purity checks .

Q. What safety protocols are recommended for handling nitro-substituted indole derivatives like this compound?

- Methodological Answer : Follow GHS guidelines for nitroaromatics: use fume hoods to avoid inhalation, wear nitrile gloves to prevent dermal exposure, and store in amber glass under inert gas. Thermal stability tests (DSC/TGA) should precede scale-up to assess explosion risks .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed using graph set theory?

- Methodological Answer : Employ single-crystal X-ray diffraction to determine intermolecular contacts. Apply Etter’s graph set notation (e.g., for dimeric motifs) to classify hydrogen bonds. Software like Mercury (CCDC) can visualize and quantify interactions, while SHELXL refines hydrogen atom positions to sub-Ångström accuracy .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, particularly for high-resolution data?

- Methodological Answer : Challenges include modeling disorder in nitro groups and resolving twinning. Use the TWIN/BASF commands in SHELXL to handle twinned data. For disorder, apply PART/SUMP constraints and validate with R-factor convergence (<5%). High-resolution data (<1.0 Å) may require anisotropic displacement parameters for non-H atoms .

Q. How do electron-withdrawing nitro groups influence the supramolecular assembly of this compound in cocrystals?

- Methodological Answer : Nitro groups enhance π-π stacking and dipole interactions, favoring layered packing. Cocrystallization with donors (e.g., carboxylic acids) can form synthons via N–H···O hydrogen bonds. Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., O···H contacts >15%) and predict stability .

Q. What strategies resolve contradictions between computational and experimental NMR chemical shifts for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (PCM for DMSO). Compare Boltzmann-averaged shifts across low-energy conformers to experimental data. Adjust tautomerization or protonation state assumptions if deviations exceed 0.3 ppm .

Properties

IUPAC Name |

4-nitro-1H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-5-3-7-6(1-2-9-7)8(4-5)10(12)13/h1-4,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJJYGLOGKCYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646343 | |

| Record name | 4-Nitro-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-63-8 | |

| Record name | 4-Nitro-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.